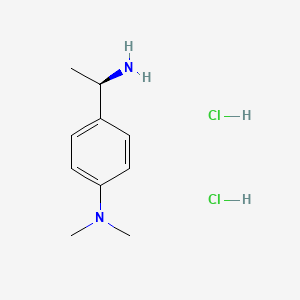

(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride

Description

(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride (CAS: 1986297-80-6) is a chiral aromatic amine derivative with the molecular formula C₁₀H₁₈Cl₂N₂ and a molecular weight of 237.17 g/mol . Its IUPAC name is 4-[(1R)-1-aminoethyl]-N,N-dimethylaniline dihydrochloride. The compound features an ethylamine side chain with a stereogenic center (R-configuration) attached to a para-dimethylaniline backbone. It is typically supplied as a dihydrochloride salt, enhancing its stability and solubility in aqueous systems.

Key properties include:

Properties

IUPAC Name |

4-[(1R)-1-aminoethyl]-N,N-dimethylaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.2ClH/c1-8(11)9-4-6-10(7-5-9)12(2)3;;/h4-8H,11H2,1-3H3;2*1H/t8-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKBUIGUNHZFKY-YCBDHFTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N(C)C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)N(C)C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride typically involves the asymmetric transformation of pre-prepared or in situ formed NH imines. Biomimetic chemocatalysis inspired by enzymatic transaminations has emerged as an appealing method to access chiral primary amines . The hydrogenation of nitriles and reductive amination of carbonyl compounds with ammonia over heterogeneous transition metal catalysts represent an atom-economical and scalable route to access value-added primary amines .

Industrial Production Methods

Industrial production methods for this compound often involve the use of ω-transaminase variants from Arthrobacter sp. to facilitate the synthesis of valuable synthons on a preparative scale . Optimization of reaction conditions is crucial to achieve excellent isolated yields and stereocontrol.

Chemical Reactions Analysis

Types of Reactions

®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imines or ketones.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for hydrogenation, ammonia for reductive amination, and various oxidizing agents for oxidation reactions. The conditions often involve the use of transition metal catalysts to enhance reaction efficiency and selectivity .

Major Products Formed

The major products formed from these reactions include chiral primary amines, secondary amines, tertiary amines, imines, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Redox Indicator

(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride is utilized as a redox indicator in biochemical assays. It undergoes oxidation-reduction reactions, which can be monitored spectrophotometrically. This property is particularly useful in studying enzymatic reactions and metabolic pathways.

Antioxidant Studies

This compound has been employed in research focusing on antioxidant properties. It can act as a model compound to evaluate the efficacy of antioxidants in preventing oxidative stress in biological systems .

Enzyme Activity Assays

The compound serves as a substrate for various enzymes, particularly peroxidases. Its ability to form colored products upon oxidation makes it valuable for enzyme activity assays, allowing researchers to quantify enzyme kinetics and mechanisms .

Case Study 1: Enzymatic Activity Measurement

In a study published in the Journal of Biochemical Analysis, researchers utilized (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride to measure the activity of horseradish peroxidase. The assay demonstrated that varying concentrations of the compound resulted in different rates of color development, indicating its potential as an effective substrate for peroxidase activity measurement .

Case Study 2: Antioxidant Evaluation

A research article focused on evaluating the antioxidant capacity of various compounds used (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride as a standard reference. The findings revealed that the compound exhibited significant radical scavenging activity, making it a suitable candidate for further studies on antioxidant mechanisms .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Redox Indicator | Monitors oxidation-reduction reactions in biochemical assays |

| Antioxidant Studies | Evaluates antioxidant properties and mechanisms |

| Enzyme Activity Assays | Serves as a substrate for enzyme assays, particularly peroxidases |

Mechanism of Action

The mechanism by which ®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride exerts its effects involves the formation of an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP) through geminal diamine intermediates. The external aldimine is then deprotonated in the rate-determining step, forming a planar quinonoid intermediate. A ketimine is then formed, followed by the production of a hemiaminal by the addition of water. The ketone product is obtained together with pyridoxamine-5′-phosphate (PMP) .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes structural and molecular differences between the target compound and its analogues:

Key Observations :

- Stereoisomerism : The (R)- and (S)-enantiomers differ in chiral configuration, impacting biological activity and synthetic utility .

- Substituent Variations: The aminomethyl analogue lacks the ethyl chain, reducing steric bulk compared to the target compound . The 4-[2-(dimethylamino)ethyl]aniline isomer positions the dimethylamino group on the ethyl chain rather than the benzene ring, altering electronic properties .

- Salt Forms: The (S)-isomer is a monohydrochloride, whereas others are dihydrochlorides, affecting solubility and crystallinity .

Physical and Chemical Properties

Notes:

- The aminomethyl analogue has well-documented thermal stability, with a sharp melting point .

- Data gaps for the target compound (e.g., melting point) suggest further experimental characterization is needed.

Critical Differences :

- The aminomethyl derivative is explicitly used in drug synthesis, whereas the target compound’s applications are inferred from structural parallels .

- Enantiomeric purity in the (R)-isomer may make it preferable for chiral drug development compared to racemic mixtures .

Biological Activity

(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride is a chiral amine compound with significant implications in both chemistry and biology. Its unique structure allows it to interact with various biological systems, particularly through its role as a substrate for enzymes such as ω-transaminase. This article delves into its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Target Enzyme:

The primary target of (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride is ω-transaminase , an enzyme critical for amino acid metabolism.

Mode of Action:

The compound interacts with ω-transaminase by forming an external aldimine complex with the coenzyme pyridoxal-5′-phosphate (PLP). This interaction facilitates the transamination process, leading to the production of chiral amines and other metabolites essential for various biochemical pathways.

Biochemical Pathways

The compound plays a pivotal role in the asymmetric synthesis pathway , influencing the production of specific chiral compounds. It affects the ω-transaminase reaction mechanism, which is integral to amino acid metabolism and the synthesis of neurotransmitters.

| Property | Description |

|---|---|

| Molecular Weight | 202.26 g/mol |

| Solubility | Soluble in water and organic solvents |

| Chirality | Contains one chiral center |

| Key Interaction | Forms stable intermediates with PLP |

Cellular Effects

(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride has been shown to influence various cellular processes:

- Gene Expression: Alters the expression of genes involved in metabolic pathways.

- Cell Signaling: Modulates signaling pathways that affect cellular metabolism and function.

- Enzyme Activity: Enhances or inhibits enzyme activities depending on concentration and context .

Dosage Effects in Animal Models

Research indicates that the effects of (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride vary significantly with dosage:

- Low Doses: May enhance enzyme activity and metabolic function.

- High Doses: Can lead to adverse effects, including enzyme inhibition and disruption of cellular processes .

Case Study: Toxicity Assessment

A study assessed the toxicity of N,N-dimethylaniline (a related compound) in animal models. Results indicated that exposure led to methaemoglobinaemia and other hematological effects, suggesting potential risks associated with high doses of related compounds .

Pharmacokinetics

The pharmacokinetic profile suggests good bioavailability due to its ability to form stable intermediates with ω-transaminase. This stability may enhance its therapeutic potential in various applications, particularly in asymmetric synthesis .

Q & A

Q. What are the key synthetic strategies for (R)-4-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride, and how do reaction conditions influence stereochemical purity?

The compound is typically synthesized via alkylation of 4-amino-N,N-dimethylaniline with ethyl chloride under basic conditions. Stereochemical control is critical for the (R)-enantiomer, often achieved using chiral catalysts or enantioselective reducing agents. For example, asymmetric hydrogenation of a ketone intermediate with a Ru-BINAP catalyst can yield the desired enantiomer. Reaction parameters like temperature (0–25°C), solvent polarity, and pH must be optimized to minimize racemization .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- HPLC with chiral columns resolves enantiomeric excess (e.g., Chiralpak AD-H column, hexane:isopropanol mobile phase).

- NMR (¹H and ¹³C) confirms the presence of dimethylamino groups (δ ~2.8–3.1 ppm) and the ethylamine moiety (δ ~1.3–1.5 ppm).

- Mass spectrometry (HRMS) validates molecular weight (C₁₀H₁₇Cl₂N₂, MW 247.16).

- X-ray crystallography resolves stereochemistry in crystalline forms .

Q. How should researchers handle stability and storage challenges for this hygroscopic compound?

Store under argon at −20°C in airtight, light-protected containers. Pre-dry solvents (e.g., THF, DMF) to prevent hydrolysis. Monitor decomposition via TLC or NMR for amine oxidation (e.g., quinone formation under aerobic conditions) .

Advanced Research Questions

Q. What experimental designs are optimal for studying its role as a Rho-associated kinase (ROCK) inhibitor in cell signaling pathways?

- In vitro kinase assays : Measure IC₅₀ using recombinant ROCK-I/II and ATP-competitive inhibition (e.g., Kinase-Glo® luminescent assay). Compare with Y-27632 (a well-studied ROCK inhibitor) for selectivity .

- Cell-based studies : Use vascular smooth muscle cells to assess myosin light-chain phosphorylation (p-MLC) via Western blot. Include controls with RhoA activators (e.g., lysophosphatidic acid) and inhibitors (e.g., C3 transferase) to validate pathway specificity .

Q. How can fluorescence spectroscopy elucidate its solvatochromic behavior and polarity-dependent interactions?

- Solvent polarity series : Measure emission spectra in solvents of varying polarity (e.g., hexane → water). Calculate Stokes shifts and correlate with Reichardt’s ET(30) values.

- Electric field effects : Apply external fields to probe dipole moment changes in excited states, as demonstrated for structurally similar 4-(9-anthryl)-N,N-dimethylaniline .

Q. What strategies address contradictions in reported biological activities across studies?

Discrepancies may arise from:

- Metabolic byproducts : Use LC-MS to identify degradation products (e.g., oxidative metabolites in hepatic microsomes).

- Cell-type specificity : Compare IC₅₀ values in primary vs. immortalized cells (e.g., HEK-293 vs. aortic smooth muscle cells).

- Off-target effects : Employ CRISPR-edited ROCK knockout models to confirm target engagement .

Methodological Considerations

Q. How to optimize enantioselective synthesis for scalable production?

- Catalyst screening : Test Ru-, Rh-, and Ir-based catalysts for asymmetric hydrogenation efficiency.

- Continuous flow systems : Improve yield and enantiomeric excess (ee >98%) by controlling residence time and mixing dynamics .

Q. What computational tools predict synthetic feasibility and reaction pathways?

- Retrosynthesis software : Use AI-driven platforms (e.g., Pistachio, Reaxys) to prioritize routes with minimal steps and high atom economy.

- DFT calculations : Model transition states for stereochemical outcomes (e.g., Gaussian 16 with B3LYP/6-31G*) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.